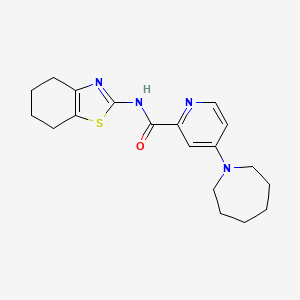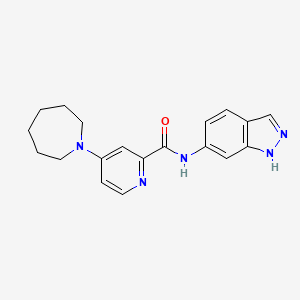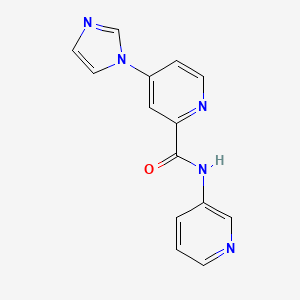![molecular formula C19H22N2O2 B6506186 4-phenyl-1-[2-(pyridin-3-yl)morpholin-4-yl]butan-1-one CAS No. 1421462-32-9](/img/structure/B6506186.png)
4-phenyl-1-[2-(pyridin-3-yl)morpholin-4-yl]butan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-phenyl-1-[2-(pyridin-3-yl)morpholin-4-yl]butan-1-one is a useful research compound. Its molecular formula is C19H22N2O2 and its molecular weight is 310.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 310.168127949 g/mol and the complexity rating of the compound is 368. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Similar compounds have been found to interact with proteins such as serine/threonine-protein kinase and thiol protease . These proteins play crucial roles in cell cycle arrest, DNA repair, protein degradation, and tumor invasion .
Mode of Action
Molecular docking mechanisms involving hydrogen bonding, π-stacking, and hydrophobic interactions have been reported for similar compounds . These interactions can influence the activity of the target proteins and induce changes at the molecular level.
Biochemical Pathways
Similar compounds have been found to affect the map kinase signal transduction pathway , which plays a significant role in cellular processes such as growth, differentiation, and stress response.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound are not explicitly mentioned in the search results. These properties are crucial in determining the bioavailability of the compound. For a similar compound, ADMET data was predicted using admetSAR, a tool for evaluating chemical ADMET properties .
Result of Action
Based on the potential targets, it can be inferred that the compound might influence cell cycle regulation, dna repair mechanisms, protein degradation, and potentially tumor progression .
Biochemical Analysis
Properties
IUPAC Name |
4-phenyl-1-(2-pyridin-3-ylmorpholin-4-yl)butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c22-19(10-4-8-16-6-2-1-3-7-16)21-12-13-23-18(15-21)17-9-5-11-20-14-17/h1-3,5-7,9,11,14,18H,4,8,10,12-13,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRGUBPVLKBDRED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)CCCC2=CC=CC=C2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![ethyl 4-[4-({[(furan-2-yl)methyl]sulfanyl}methyl)piperidin-1-yl]-4-oxobutanoate](/img/structure/B6506106.png)
![1-(3,4-difluorobenzoyl)-4-({[(furan-2-yl)methyl]sulfanyl}methyl)piperidine](/img/structure/B6506108.png)
![3-[4-({[(furan-2-yl)methyl]sulfanyl}methyl)piperidine-1-carbonyl]-2H-chromen-2-one](/img/structure/B6506119.png)
![1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-4-({[(furan-2-yl)methyl]sulfanyl}methyl)piperidine](/img/structure/B6506131.png)
![methyl 4-{[4-({[(furan-2-yl)methyl]sulfanyl}methyl)piperidin-1-yl]sulfonyl}benzoate](/img/structure/B6506138.png)

![1-{3,4-dihydrospiro[1-benzopyran-2,4'-piperidine]-1'-yl}-2-methoxyethan-1-one](/img/structure/B6506150.png)
![3-{[1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)piperidin-4-yl]oxy}pyridine](/img/structure/B6506153.png)
![4-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]-N-(thiophen-2-yl)piperidine-1-carboxamide](/img/structure/B6506156.png)
![2-(4-chlorophenoxy)-2-methyl-1-[2-(pyridin-3-yl)morpholin-4-yl]propan-1-one](/img/structure/B6506178.png)




